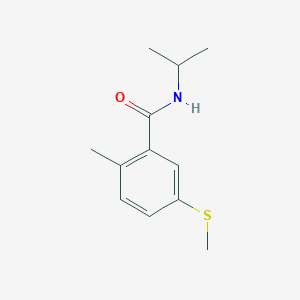
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide, also known as MDL-100,453, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a highly potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor has been implicated in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. The development of MDL-100,453 has opened up new avenues for studying the role of the dopamine D3 receptor in these disorders and for developing novel therapeutic approaches.
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide is a highly potent and selective antagonist of the dopamine D3 receptor. As an antagonist, it binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor, which can have various effects depending on the specific context.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has been shown to have various biochemical and physiological effects in animal models. These effects include a decrease in drug-seeking behavior, an increase in locomotor activity, and improvements in cognitive function. These effects are thought to be mediated by the modulation of the dopamine D3 receptor in specific brain regions.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has several advantages for use in lab experiments. It is highly potent and selective, which allows for precise modulation of the dopamine D3 receptor. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor modulation over time. It also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. This could lead to the development of even more effective therapies for addiction, depression, and schizophrenia. Another area of interest is the exploration of the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide and how these effects can be optimized for therapeutic benefit.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. The process is highly efficient and yields the compound in high purity.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the role of the dopamine D3 receptor in addiction. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide can effectively block the reinforcing effects of drugs of abuse, such as cocaine and heroin, in animal models. This suggests that targeting the dopamine D3 receptor may be a promising approach for developing therapies for addiction.
Another area of research is the role of the dopamine D3 receptor in depression and schizophrenia. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide can modulate the activity of the dopamine D3 receptor in animal models of these disorders, leading to improvements in symptoms. This suggests that targeting the dopamine D3 receptor may be a promising approach for developing therapies for these disorders.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-12(14)13-8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWLAVAZDVAIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)



